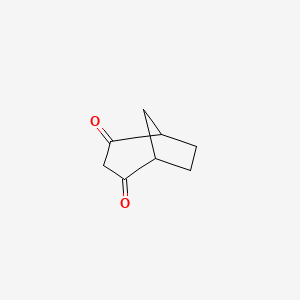

![molecular formula C8H10O2 B1630462 Bicyclo[3.2.1]octane-2,4-dione CAS No. 74896-14-3](/img/structure/B1630462.png)

Bicyclo[3.2.1]octane-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

bicyclo[3.2.1]octane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-7-4-8(10)6-2-1-5(7)3-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYHIHMHWASQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(=O)CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50996388 | |

| Record name | Bicyclo[3.2.1]octane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74896-14-3 | |

| Record name | Bicyclo[3.2.1]octane-2,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74896-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(3.2.1)octane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074896143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.2.1]octane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[3.2.1]octane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Bicyclo[3.2.1]octane-2,4-dione

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of Bicyclo[3.2.1]octane-2,4-dione (CAS No: 74896-14-3). This bicyclic dione is a pivotal intermediate in the development of agrochemicals and the total synthesis of complex natural products.[1] Its rigid, strained framework is a key structural motif in biologically active molecules, making efficient and reliable synthetic access a critical objective for researchers.[1] This document details a robust synthetic methodology, rooted in the principles of the Dieckmann condensation, and outlines a comprehensive analytical workflow for structural verification and purity assessment. It is intended to serve as a practical resource for researchers, chemists, and professionals in drug development and agrochemical science.

Introduction: Significance and Synthetic Overview

This compound, with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol , is a cornerstone building block in modern organic synthesis.[2] Its structural significance is underscored by its presence in numerous natural products exhibiting valuable biological properties, including chronic pain relief and antibacterial activity.[1] Furthermore, it serves as a crucial precursor for potent herbicides, such as bicyclopyrone, which function by inhibiting carotenoid biosynthesis in weeds.[1][3]

The synthesis of this bicyclic system, while achievable through various routes, presents unique challenges related to yield, purity, and scalability. Common strategies include organocatalytic domino reactions, multi-step sequences starting from norbornanone, and intramolecular condensation reactions.[4][5][6] The Dieckmann condensation, an intramolecular variant of the Claisen condensation, stands out as a powerful and classic method for forming the five-membered ring within the bicyclic core from a suitable diester precursor.[7] This approach offers a logical and often high-yielding pathway to the target dione.

This guide focuses on a synthetic route that leverages an oxidative cleavage followed by a base-mediated intramolecular condensation, providing a clear and reproducible protocol.

A Validated Synthetic Pathway: Dieckmann Condensation Approach

The chosen synthetic strategy involves the transformation of a readily available starting material, such as 2-norbornanone, through an oxidative ring-opening to generate a cyclopentane-based diester. This intermediate is then subjected to a base-catalyzed Dieckmann condensation to construct the target this compound.

Causality Behind the Strategy:

-

Starting Material Accessibility: Norbornanone derivatives can be sourced economically from petrochemical raw materials.[8]

-

Reaction Robustness: The Baeyer-Villiger oxidation for ring-opening and the Dieckmann condensation for cyclization are well-established, reliable transformations in organic chemistry.

-

Mechanistic Clarity: The reaction proceeds through a well-understood mechanism involving the formation of a key enolate intermediate, which attacks an intramolecular ester to form the cyclic β-keto ester product.[7][9] The use of a strong base is essential to deprotonate the α-carbon of one ester, generating the nucleophilic enolate. The subsequent acidic workup is critical to neutralize the reaction and protonate the enolate of the final product, which is stabilized by resonance.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from a suitable precursor like 3-acetylcyclopentanecarboxylic acid methyl ester, which can be derived from 2-norbornanone.[1]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-Acetylcyclopentanecarboxylic Acid Methyl Ester | 170.20 | 10.0 g | 58.75 | Starting Material |

| Sodium Methoxide (NaOMe) | 54.02 | 3.50 g | 64.79 | Base Catalyst (use 1.1 eq) |

| Toluene, Anhydrous | 92.14 | 150 mL | - | Solvent |

| Hydrochloric Acid (HCl), 3M Aqueous | 36.46 | ~50 mL | - | For acidic workup |

| Diethyl Ether | 74.12 | 200 mL | - | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 84.01 | 50 mL | - | For washing |

| Brine (Saturated NaCl Solution) | 58.44 | 50 mL | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | Drying Agent |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.

-

Initial Charging: Add 3-acetylcyclopentanecarboxylic acid methyl ester (10.0 g, 58.75 mmol) and anhydrous toluene (150 mL) to the flask.

-

Base Addition: While stirring under a nitrogen atmosphere, carefully add sodium methoxide (3.50 g, 64.79 mmol) to the solution. The mixture may become thick.

-

Cyclization Reaction: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5°C.

-

Acidic Workup: Slowly and carefully add 3M HCl to the cooled reaction mixture with stirring until the pH is acidic (pH ~2-3). This step protonates the enolate to yield the final dione product.[9]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 100 mL).

-

Washing: Combine all organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL). This removes any remaining acid and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a solid.

Comprehensive Characterization and Analysis

A multi-technique approach is required to unambiguously confirm the structure and purity of the synthesized this compound.

Caption: Workflow for the characterization of synthesized product.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound.

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | Signals corresponding to the unique protons in the bicyclic system. The spectrum will show complex multiplets for the aliphatic protons between δ 1.5-3.5 ppm. The bridgehead protons will have distinct chemical shifts. |

| ¹³C NMR (CDCl₃) | Carbonyl carbons (C=O) will appear significantly downfield (δ > 200 ppm). Aliphatic carbons will appear in the δ 20-60 ppm range. The number of signals will correspond to the number of unique carbons. |

| IR Spectroscopy (KBr) | Strong absorption bands in the range of 1700-1750 cm⁻¹ corresponding to the C=O stretching vibrations of the two ketone groups. The β-dicarbonyl nature may lead to enolization and associated O-H stretches. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 138, corresponding to the molecular formula C₈H₁₀O₂.[1] Fragmentation patterns will be consistent with the bicyclic structure. |

Interpreting the Data

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise structure.[1] ¹H and ¹³C NMR spectra confirm the connectivity of atoms and the overall carbon-hydrogen framework. 2D NMR experiments like COSY and HSQC can be employed for definitive assignment of all proton and carbon signals.

-

Infrared (IR) Spectroscopy: The presence and position of the carbonyl peaks in the IR spectrum provide direct evidence for the dione functionality. The exact frequency can give clues about ring strain and potential conjugation if an enol form is present.

-

Mass Spectrometry (MS): MS confirms the molecular weight of the synthesized compound, providing a crucial check for the correct elemental composition.[1] High-resolution mass spectrometry (HRMS) can be used to determine the molecular formula with very high accuracy.

Conclusion

This guide has presented a validated and mechanistically sound approach for the synthesis of this compound, a molecule of significant industrial and academic interest. The detailed experimental protocol, based on the Dieckmann condensation, offers a reproducible method for obtaining this key intermediate. The outlined characterization workflow, employing NMR, IR, and MS, provides a robust system for verifying the structural integrity and purity of the final product. By understanding the causality behind the synthetic choices and the principles of spectroscopic analysis, researchers can confidently produce and validate this valuable chemical building block for their specific applications.

References

-

Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. ResearchGate. [Link]

-

Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Discovery. [Link]

-

Bicyclo(3.2.1)octane-2,4-dione. PubChem, National Institutes of Health. [Link]

-

Improvement of this compound Synthesis. ResearchGate. [Link]

- Process for the preparation of bicyclic diketone salts.

-

Construction of bicyclo[3.2.1]octanes with four stereogenic centers by organocatalytic domino Michael/Aldol reaction. Semantic Scholar. [Link]

- Method for producing bicyclic 1,3-diketones.

-

Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. Royal Society of Chemistry Publishing. [Link]

-

Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. National Institutes of Health. [Link]

-

Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. J-STAGE. [Link]

-

This compound. PubChemLite. [Link]

-

Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. ResearchGate. [Link]

- Bicyclone compound and preparation method therefor, and preparation method for bicyclo[3.2.1]-3-octane-2,4-dione.

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Dieckmann Condensation Reaction Mechanism. YouTube. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Bicyclo(3.2.1)octane-2,4-dione | C8H10O2 | CID 144686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Figure 1 from Construction of bicyclo[3.2.1]octanes with four stereogenic centers by organocatalytic domino Michael/Aldol reaction. | Semantic Scholar [semanticscholar.org]

- 6. Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US6911547B1 - Process for the preparation of bicyclic diketone salts - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

A Comprehensive Spectroscopic Guide to Bicyclo[3.2.1]octane-2,4-dione: Elucidating Structure Through NMR, IR, and MS Analysis

Introduction

Bicyclo[3.2.1]octane-2,4-dione (CAS No. 74896-14-3) is a pivotal chemical intermediate, recognized for its rigid, strained bicyclic framework.[1] This structural motif is integral to numerous biologically active natural products and serves as a critical precursor in the total synthesis of complex molecules and the development of novel herbicides.[1][2] Given its significance, the unambiguous structural confirmation of this dione is paramount for researchers in synthetic chemistry and drug development.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a self-validating system, the convergence of these distinct analytical techniques offers a comprehensive and trustworthy characterization of the molecule's architecture. We will delve into the causality behind the spectral features, offering insights grounded in the molecule's unique topology.

Molecular Architecture: The Foundation for Spectral Interpretation

The spectroscopic signature of any molecule is a direct consequence of its three-dimensional structure, including the connectivity of its atoms, their chemical environments, and spatial relationships. This compound, with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol , possesses a bridged ring system that imparts significant conformational rigidity.[1][3] This rigidity limits conformational averaging, leading to well-defined and interpretable spectroscopic data.

The numbering convention used throughout this guide is illustrated below. Understanding this framework is essential for assigning specific signals in the NMR spectra to the corresponding nuclei.

Caption: Numbering of the this compound carbon skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone for determining the carbon framework and stereochemistry of bicyclic systems.[1] Both ¹H and ¹³C NMR provide exhaustive data on the chemical environment of each nucleus.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The rigidity of the bicyclic system results in distinct signals for protons that might otherwise be equivalent in a more flexible structure. The data presented here was acquired in deuterated chloroform (CDCl₃).[4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.80–2.15 | Multiplet (m) | 6H | Methylene protons (H-3, H-6, H-7, H-8) |

| 2.95 | Singlet (s) | 2H | Bridgehead protons (H-1, H-5) |

| 3.05–3.15 | Doublet (d) | 1H | Proton adjacent to ketone |

| 3.20–3.30 | Doublet (d) | 1H | Proton adjacent to ketone |

| Table 1: ¹H NMR Spectroscopic Data for this compound.[1][4] |

Expert Insights:

-

Bridgehead Protons (H-1, H-5): The signal at 2.95 ppm, appearing as a singlet, is characteristic of the two bridgehead protons.[1][4] Their equivalence and the lack of significant coupling to adjacent protons (due to dihedral angle constraints) result in this sharp, singlet appearance.

-

Methylene Protons: The complex multiplet between 1.80 and 2.15 ppm arises from the six methylene protons on carbons 3, 6, 7, and 8.[1][4] The protons on each methylene unit are diastereotopic, meaning they are chemically non-equivalent and couple to each other (geminal coupling) as well as to neighboring protons (vicinal coupling), leading to the observed complex signal.

-

Protons Adjacent to Carbonyls: The two doublets between 3.05 and 3.30 ppm are assigned to the protons on the carbons adjacent to the carbonyl groups. Their downfield shift is a direct result of the deshielding effect of the electron-withdrawing carbonyls.

Caption: Relationship between proton environment and observed ¹H NMR signals.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

| Chemical Shift (δ) ppm | Assignment |

| 35.1–45.3 | Bridgehead and Methylene Carbons (C-1, C-3, C-5, C-6, C-7, C-8) |

| 207.5 | Carbonyl Carbon (C-2 or C-4) |

| 210.2 | Carbonyl Carbon (C-4 or C-2) |

| Table 2: ¹³C NMR Spectroscopic Data for this compound.[1] |

Expert Insights:

-

Carbonyl Carbons: The most telling signals are the two distinct resonances in the far downfield region at 207.5 and 210.2 ppm.[1] These are unequivocally assigned to the two carbonyl carbons (C-2 and C-4). Their slightly different chemical shifts indicate that they reside in magnetically non-equivalent environments, a subtle but important confirmation of the bicyclic structure.

-

Aliphatic Carbons: The remaining six carbons of the bicyclic framework appear as a cluster of signals in the aliphatic region (35.1–45.3 ppm).[1] More advanced techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR (HSQC, HMBC), would be required to assign each of these signals individually.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by the characteristic absorptions of the ketone functional groups.

| Frequency (cm⁻¹) | Functional Group Assignment |

| ~1730 | Carbonyl (C=O) Stretch |

| ~1715 | Carbonyl (C=O) Stretch |

| Table 3: Key IR Absorption Bands for this compound.[1] |

Expert Insights: The most prominent features in the IR spectrum are the two strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations.[1] The presence of two distinct peaks at approximately 1730 cm⁻¹ and 1715 cm⁻¹ further supports the conclusion from ¹³C NMR that the two carbonyl groups are in slightly different chemical environments. Ring strain in the bicyclic system can influence the exact frequency of these vibrations. The absence of broad absorptions in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl groups, indicating the compound exists predominantly in its diketo form.[1]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is employed to confirm the molecular weight and gain insight into the molecule's stability and fragmentation pathways under ionization.

| m/z (mass-to-charge ratio) | Assignment |

| 138 | [M]⁺ (Molecular Ion) |

| 110 | [M - CO]⁺ |

| 109, 96, 81, 68, 55, 39 | Further fragments |

| Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound.[1][4] |

Expert Insights: The electron ionization (EI) mass spectrum displays a clear molecular ion peak ([M]⁺) at an m/z of 138, which corresponds to the exact molecular weight of the C₈H₁₀O₂ formula.[1][4][5] This provides definitive confirmation of the compound's elemental composition.

A characteristic fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule (28 Da). The presence of a significant peak at m/z 110 is consistent with this fragmentation ([M - CO]⁺).[1] Further fragmentation leads to the other observed ions, providing a unique fingerprint for the compound.

Standard Experimental Workflow

Acquiring high-quality, reproducible spectroscopic data requires adherence to standardized protocols. The following workflow represents a best-practice approach for the characterization of a solid organic compound like this compound.

Caption: General workflow for comprehensive spectroscopic characterization.

Conclusion

The collective spectroscopic data provides an unambiguous and robust characterization of this compound. The ¹H and ¹³C NMR spectra define the precise connectivity and chemical environment of the carbon-hydrogen framework. The IR spectrum confirms the presence and non-equivalence of the two ketone functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. This guide serves as an authoritative reference for scientists, ensuring the confident identification and use of this important bicyclic intermediate in research and development.

References

- This compound - Benchchem. (n.d.).

- This compound | 74896-14-3 - ChemicalBook. (n.d.).

-

Bicyclo(3.2.1)octane-2,4-dione - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

- WO2024156201A1 - Bicyclone compound and preparation method therefor, and preparation method for bicyclo[3.2.1]-3-octane-2,4-dione - Google Patents. (n.d.).

-

This compound - PubChemLite. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO2024156201A1 - Bicyclone compound and preparation method therefor, and preparation method for bicyclo[3.2.1]-3-octane-2,4-dione - Google Patents [patents.google.com]

- 3. Bicyclo(3.2.1)octane-2,4-dione | C8H10O2 | CID 144686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 74896-14-3 [chemicalbook.com]

- 5. PubChemLite - this compound (C8H10O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Crystal Structure Analysis of Bicyclo[3.2.1]octane-2,4-dione

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies and insights crucial for the crystal structure analysis of Bicyclo[3.2.1]octane-2,4-dione. This bicyclic ketone is a significant structural motif present in numerous biologically active natural products, making its stereochemical and conformational analysis paramount for advancements in synthetic chemistry and drug discovery.[1]

Introduction: The Significance of the Bicyclo[3.2.1]octane Framework

The Bicyclo[3.2.1]octane core is a rigid and strained framework found in a variety of natural products exhibiting potent biological activities, including chronic pain relief and antibacterial properties.[1] Understanding the precise three-dimensional arrangement of atoms within this compound is fundamental for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. Single-crystal X-ray diffraction offers an unparalleled level of detail into the molecular architecture, providing exact bond lengths, bond angles, and conformational details.[2][3]

Synthesis and Crystallization: The Gateway to High-Quality Crystals

The successful analysis of a crystal structure is predicated on the availability of high-quality single crystals. This section details the synthesis of this compound and the subsequent crystallization protocols.

Synthetic Pathways

Several synthetic routes to this compound have been reported, often involving cyclocondensation reactions, cascade or domino reactions, and the enantioselective desymmetrization of prochiral cyclic 1,3-diketones.[1] A common and efficient method involves a one-pot process that is crucial for obtaining the parent dione.[4]

Experimental Protocol: Synthesis of this compound [5]

-

To a solution of bromo-bicyclo[3.2.1]oct-3-en-2-one in chlorobenzene, add acetonitrile and 10% sulfuric acid.

-

Reflux the reaction mixture at approximately 70°C for 90 minutes.

-

Add an additional volume of acetonitrile and continue stirring for 17 hours, monitoring the reaction progress by HPLC.

-

Upon completion, remove the acetonitrile and most of the chlorobenzene using a rotary evaporator.

-

Extract the residue with ethyl acetate and separate the aqueous phase.

-

Dry the organic phase over magnesium sulfate, filter, and concentrate in vacuo to yield this compound.[5]

Crystallization Methodologies

Obtaining diffraction-quality crystals is often the most challenging step. The choice of solvent, temperature, and crystallization technique are critical variables.

Experimental Protocol: Crystallization

-

Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, ethyl acetate, hexane, and mixtures thereof) to determine optimal solubility.

-

Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the solution of the compound, inducing crystallization.

-

Cooling: Slowly cool a saturated solution of the compound to induce crystallization. The rate of cooling should be carefully controlled to promote the growth of single crystals rather than a precipitate.

Spectroscopic Characterization: A Preliminary Structural Confirmation

Prior to X-ray diffraction analysis, it is essential to characterize the synthesized compound using spectroscopic methods to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the bicyclic framework. For this compound, the expected ¹H NMR spectrum would show signals in the range of 1.80-2.15 ppm for the methylene protons and around 2.95-3.30 ppm for the bridgehead and alpha-protons.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The characteristic carbonyl (C=O) stretching frequencies for the dione will be prominent in the spectrum.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₈H₁₀O₂), the expected molecular ion peak would be at m/z 138.[5][6]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][3]

The Experimental Workflow

The process of determining a crystal structure can be broken down into several key steps, as illustrated in the following diagram.

Caption: Experimental workflow for crystal structure analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection [7]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Reduction: The collected diffraction data are processed to yield a set of unique reflections with their corresponding intensities.

Structure Solution and Refinement

The goal of structure solution is to determine the positions of the atoms in the unit cell. This is followed by refinement, which optimizes these positions to best fit the experimental data.[2]

-

Structure Solution: Programs like SHELXS are used to solve the phase problem and generate an initial model of the crystal structure.

-

Structure Refinement: The atomic positions and other parameters are refined using programs like SHELXL to improve the agreement between the calculated and observed diffraction data.[7]

Crystallographic Data and Molecular Geometry

| Parameter | Value (Example) |

| Chemical Formula | C₈H₁₀O₂ |

| Formula Weight | 138.16 g/mol [6] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.641(13) |

| b (Å) | 8.653(4) |

| c (Å) | 16.609(10) |

| β (°) | 116.34(3) |

| Volume (ų) | 1885.5(2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.350 |

| Absorption Coefficient (mm⁻¹) | 0.096 |

| F(000) | 592 |

| R-factor | ~0.05 |

Data presented for a bicyclic ortho-aminocarbonitrile derivative as a representative example.[8]

The refined crystal structure would provide precise bond lengths and angles, allowing for a detailed analysis of the molecular geometry. The conformation of the six- and seven-membered rings within the bicyclic system can be accurately determined, which is crucial for understanding its reactivity and biological interactions.

The molecular structure of this compound, as would be revealed by X-ray crystallography, is depicted below.

Caption: 2D representation of the this compound structure.

Conclusion and Future Perspectives

The crystal structure analysis of this compound provides indispensable information for medicinal chemists and materials scientists. The detailed structural insights gained from single-crystal X-ray diffraction are fundamental for the development of new synthetic methodologies and the design of novel molecules with tailored biological activities. Future work in this area could involve the co-crystallization of this dione with target proteins to directly visualize binding interactions and guide the development of more potent and selective drugs.

References

-

Sharma, R., Sankpal, S. A., Patil, P. J., Murugavel, S., Sundramoorthy, S., & Kant, R. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry, 13(2), 135-144. Available from: [Link]

-

ResearchGate. Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. Available from: [Link]

-

NIST. This compound. In NIST Chemistry WebBook. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 144686, Bicyclo(3.2.1)octane-2,4-dione. Available from: [Link]

-

IUCr Journals. (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate. Available from: [Link]

-

Royal Society of Chemistry. Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. Available from: [Link]

-

ACS Publications. The crystal structure of 2,3-dithia-8-(p-nitrobenzoyl)bicyclo[3.2.1]octane and the first bridged bicyclic thiosulfinate ester. Available from: [Link]

-

Math-Net.Ru. Synthesis of indole derivatives fused with bicyclo[3.2.1]octane framework. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

SpectraBase. Bicyclo[3.2.1]octane, 2,4-dimethoxy-8,8-dimethyl-. Available from: [Link]

-

MDPI. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Available from: [Link]

-

PubMed. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66602246, 8-Oxa-bicyclo[3.2.1]octane-2,4-dione. Available from: [Link]

-

Royal Society of Chemistry. Single-crystal X-ray diffraction. Available from: [Link]

-

SERC (Carleton). Single-crystal X-ray Diffraction. Available from: [Link]

-

MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Available from: [Link]

-

Determination of crystal structure by single crystal X-ray diffraction. Available from: [Link]

-

NIST. This compound. In NIST Chemistry WebBook. Available from: [Link]

-

Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxyl. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 74896-14-3 [chemicalbook.com]

- 6. Bicyclo(3.2.1)octane-2,4-dione | C8H10O2 | CID 144686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative | European Journal of Chemistry [eurjchem.com]

An In-Depth Technical Guide to the Thermodynamic Properties of Bicyclo[3.2.1]octane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[3.2.1]octane-2,4-dione is a bridged bicyclic ketone that serves as a crucial structural motif in numerous biologically active natural products and as a versatile synthetic intermediate in medicinal and agrochemical research.[1] A thorough understanding of its thermodynamic properties, including enthalpy of formation, entropy, and heat capacity, is paramount for optimizing synthetic routes, predicting reaction equilibria and kinetics, and understanding its stability and reactivity. This guide provides a comprehensive overview of the experimental and computational methodologies for determining these key thermodynamic parameters. In the absence of extensive published experimental data for this specific molecule, this document serves as a detailed procedural roadmap for researchers seeking to characterize this compound and its derivatives.

Introduction: The Significance of this compound

The rigid, strained framework of the bicyclo[3.2.1]octane core is a prominent feature in a variety of natural products exhibiting significant biological activities, including chronic pain relief and antibacterial properties.[1] Its dione derivative, this compound (C₈H₁₀O₂), is a key building block in the synthesis of complex molecular architectures.[1] Furthermore, it is a known precursor and metabolite in the synthesis of potent herbicides.[1]

A comprehensive thermodynamic profile of this compound is essential for several applications:

-

Reaction Optimization: Knowledge of the enthalpy of formation allows for the calculation of reaction enthalpies, aiding in the prediction of reaction feasibility and the management of thermal profiles of synthetic processes.

-

Stability Assessment: Thermodynamic data provides insights into the inherent stability of the molecule, which is crucial for storage, handling, and formulation in drug development.

-

Computational Modeling: Experimental thermodynamic values are vital for benchmarking and validating computational models, which can then be used to predict the properties of novel derivatives.

This guide will detail the established experimental techniques and in-silico approaches to robustly determine the thermodynamic properties of this important bicyclic dione.

Experimental Determination of Thermodynamic Properties

The experimental characterization of the thermodynamic properties of this compound, a solid at standard conditions, relies on well-established calorimetric techniques.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation in the condensed phase is typically determined using bomb calorimetry .[2][3] This technique measures the heat of combustion (Δc H°) of the compound, from which the enthalpy of formation can be calculated using Hess's Law.

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity this compound is pressed into a pellet.

-

Bomb Setup: The pellet is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fusible wire is positioned to make contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm).

-

Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in a well-insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored with high precision as a function of time until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system (C_cal) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated from the observed temperature change. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid.

The standard molar energy of combustion (Δc U°) is calculated from the experimental data. The standard molar enthalpy of combustion (Δc H°) can then be determined using the following relationship:

Δc H° = Δc U° + Δn_gas (RT)

where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

Finally, the standard enthalpy of formation (Δf H°) of this compound is calculated using Hess's Law:

Δc H° = ΣΔf H°(products) - ΣΔf H°(reactants)

The standard enthalpies of formation of the combustion products (CO₂ and H₂O) are well-established.

Heat Capacity (Cp) and Entropy (S°)

Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for measuring the heat capacity of solids and liquids as a function of temperature.[4][5][6] The standard entropy of a substance at a given temperature can then be calculated from the heat capacity data by integration from absolute zero.

-

Sample Preparation: A small, precisely weighed amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument is programmed to heat the sample and reference at a constant rate (e.g., 10 K/min) over the desired temperature range. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

-

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a known standard (e.g., sapphire) under the same experimental conditions.

The standard molar entropy (S°) at 298.15 K can be determined by measuring the heat capacity from a very low temperature (approaching 0 K) up to 298.15 K and integrating the C_p/T versus T curve.

S°(298.15 K) = ∫(from 0 to 298.15 K) (C_p/T) dT

Any phase transitions (e.g., solid-solid transitions or melting) that occur within this temperature range will appear as peaks in the DSC thermogram, and the enthalpy of these transitions must be included in the entropy calculation.

Computational Determination of Thermodynamic Properties

In the absence of experimental data, or to complement it, computational chemistry provides a powerful toolkit for predicting the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for molecules of this size.[7][8]

Computational Protocol

-

Structure Optimization: The first step is to obtain the optimized ground-state geometry of this compound. This is typically performed using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)).[9][10]

-

Frequency Calculation: A frequency calculation is then performed on the optimized geometry at the same level of theory. This calculation serves two purposes:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

It provides the vibrational frequencies, which are essential for calculating the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

-

-

Thermochemical Analysis: The output of the frequency calculation provides the necessary data to compute the thermodynamic properties at a specified temperature (e.g., 298.15 K) and pressure (e.g., 1 atm). These calculations are based on statistical mechanics principles.[11]

Calculation of Enthalpy of Formation

The gas-phase enthalpy of formation can be calculated using isodesmic reactions.[12] An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach helps to cancel out systematic errors in the calculations.

For this compound, a suitable isodesmic reaction could be:

This compound + 2 CH₄ → Cyclohexane + Acetone + Propane

The enthalpy of reaction (Δ_r H°) is calculated from the computed total energies of all species. The enthalpy of formation of the target molecule can then be derived using the known experimental enthalpies of formation of the other molecules in the reaction.

Summary of Thermodynamic Properties

Due to the lack of published experimental data, the following table is presented as a template for summarizing the determined thermodynamic properties of this compound.

| Thermodynamic Property | Symbol | Experimental Value | Computational Value | Units |

| Standard Enthalpy of Formation (solid) | ΔfH°(s) | To be determined | To be determined | kJ/mol |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | To be determined | kJ/mol |

| Standard Molar Entropy | S° | To be determined | To be determined | J/(mol·K) |

| Molar Heat Capacity (at 298.15 K) | C_p | To be determined | To be determined | J/(mol·K) |

Conclusion

The thermodynamic properties of this compound are critical for its application in synthetic chemistry and drug development. This guide has outlined the standard experimental and computational methodologies that can be employed to obtain these vital data. Bomb calorimetry and differential scanning calorimetry are the primary experimental techniques for determining the enthalpy of formation, heat capacity, and entropy. In parallel, Density Functional Theory calculations provide a robust theoretical framework for predicting these properties. By following the protocols detailed herein, researchers can generate a comprehensive thermodynamic profile of this compound, enabling more efficient and predictable chemical processes.

References

-

Wikipedia. (n.d.). Density functional theory. Retrieved January 7, 2026, from [Link]

- Grolier, J.-P. E., et al. (2000). Measurement of Heat Capacities for Nine Organic Substances by Tian−Calvet Calorimetry.

- Mata-Casa, E., et al. (2022). Heat Capacity Estimation Using a Complete Set of Homodesmotic Reactions for Organic Compounds. Molecules, 27(22), 7881.

-

Irikura, K. K. (n.d.). How to get an enthalpy of formation from ab initio calculations. National Institute of Standards and Technology. Retrieved January 7, 2026, from [Link]

-

Mettler Toledo. (n.d.). Specific Heat Capacity Measurement. Retrieved January 7, 2026, from [Link]

-

Wildman, S. A. (2015, April 2). Is there a way to efficiently estimate the enthalpy of formation for an organic molecule in computational chemistry? Chemistry Stack Exchange. Retrieved January 7, 2026, from [Link]

- Hasegawa, M., & Nishidate, K. (1996). Thermodynamics in Density-Functional Theory and Force Theorems. Progress of Theoretical Physics, 96(4), 767-788.

- Zábranský, M., et al. (1989). Heat Capacities of Organic Compounds in the Liquid State I. C1 to C18 1-Alkanols.

- Deffner, S., et al. (2024). Thermal density functional theory approach to quantum thermodynamics. arXiv preprint arXiv:2409.02559.

- Domalski, E. S., & Hearing, E. D. (1996). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III.

- DeTar, D. F. (2007). Calculation of entropy and heat capacity of organic compounds in the gas phase. Evaluation of a consistent method without adjustable parameters. Applications to hydrocarbons. The Journal of Physical Chemistry A, 111(20), 4464-4477.

- Dangi, V., Sharma, A., & Baral, M. (2019). DFT assessment on thermodynamic properties, stability, and reactivity of some multifunctional dipodal ligands. AIP Conference Proceedings, 2142(1), 040003.

- DeTar, D. F. (2007). Calculation of Entropy and Heat Capacity of Organic Compounds in the Gas Phase. Evaluation of a Consistent Method without Adjustable Parameters. Applications to Hydrocarbons. The Journal of Physical Chemistry A, 111(20), 4464–4477.

- Pérez-Ríos, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 128(11), 2351–2361.

- Notario, R., et al. (2001). Calorimetric and Computational Study of Enthalpy of Formation of Diperoxide of Cyclohexanone. Molecules, 6(3), 258-265.

- Nagy, Á., & Parr, R. G. (1994). Density functional theory as thermodynamics. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(2), 217-227.

- Byrd, E. F. C., & Cundari, T. R. (2005). Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. U.S.

-

Gaussian, Inc. (2021). Basis Sets. Retrieved January 7, 2026, from [Link]

- Akay, M. A., & Tarı, G. (2014). Temperature Dependence of the Entropy and the Heat Capacity Calculated from the Raman Frequency Shifts for Solid Benzene, Naphthalene and Anthracene. OpenMETU.

- Ribeiro da Silva, M. A. V., et al. (2005). Experimental and Computational Investigation of the Energetics of the Three Isomers of Monochloroaniline. The Journal of Physical Chemistry B, 109(23), 11761–11767.

- DeTar, D. F. (2007). Calculation of Entropy and Heat Capacity of Organic Compounds in the Gas Phase. Evaluation of a Consistent Method without Adjustable Parameters. Applications to Hydrocarbons.

- Pérez-Ríos, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 128(11), 2351-2361.

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved January 7, 2026, from [Link]

-

Atlantis Press. (n.d.). Computational Study of Cyclooctene Isomers. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2025, March 8). 11.2: Gaussian Basis Sets. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2025, August 9). DSC Studies on Organic Melting Temperature Standards. Retrieved January 7, 2026, from [Link]

- Wang, Y., et al. (2019). Theoretical investigation of the structure, detonation properties, and stability of bicyclo[3.2.1]octane derivatives. Structural Chemistry, 30(5), 1819-1830.

-

Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved January 7, 2026, from [Link]

- Singh, K., & Singh, R. K. (2019). Computational and Theoretical Study of Active Species of Bridge Head Isomers of C8H13+: A DFT Level of Study. Journal of Chemistry, 2019, 5378931.

- Singh, K., & Singh, R. K. (2019). Computational and Theoretical Study of Active Species of Bridge Head Isomers of C8H13+–: A DFT Level of Study. Research and Reviews: Journal of Chemistry.

- Chan, B., & Gilbert, A. T. (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv preprint arXiv:2409.04353.

- Hill, J. W., et al. (2015). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.

- Demissie, T. B., et al. (2017). On the specialization of Gaussian basis sets for core-dependent properties. Physical Chemistry Chemical Physics, 19(39), 26745-26755.

-

Reddit. (2014, November 3). How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure? Retrieved January 7, 2026, from [Link]

- Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc.

-

ResearchGate. (2025, August 7). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. Retrieved January 7, 2026, from [Link]

- Rogers, D. W. (1995). DOE/ER/14341-71.

-

University of Missouri-St. Louis. (n.d.). Bomb Calorimetry. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2025, August 5). Enthalpy of Formation of Acyclic Saturated Ketones. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2021, March 6). Strain Energy in Organic Compounds - Bomb Calorimetry. Retrieved January 7, 2026, from [Link]

- Buttar, D., et al. (1999). Enthalpy of formation of selected carbonyl radicals from theory and comparison with experiment. Physical Chemistry Chemical Physics, 1(15), 3543-3548.

-

Scimed. (n.d.). Introduction to Bomb Calorimetry. Retrieved January 7, 2026, from [Link]

- Pokon, E. K., et al. (2007). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data.

-

Open Computing Facility. (2014, November 7). Bomb Calorimetry and Heat of Combustion. Retrieved January 7, 2026, from [Link]

-

Truman State University. (2013, August 23). Bomb Calorimetry | Chem Lab. Retrieved January 7, 2026, from [Link]

Sources

- 1. jpyro.co.uk [jpyro.co.uk]

- 2. homepages.gac.edu [homepages.gac.edu]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. mt.com [mt.com]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Density functional theory - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. gaussian.com [gaussian.com]

- 12. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]

Historical Synthesis Methods for the Bicyclo[3.2.1]octane-2,4-dione Core

An In-Depth Technical Guide

Abstract

The bicyclo[3.2.1]octane framework is a privileged structural motif, forming the core of numerous biologically active natural products and synthetic molecules of pharmaceutical and agrochemical interest.[1][2][3] Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial orientation of functional groups, making it an attractive target for organic synthesis. This guide provides an in-depth analysis of the historical and foundational synthetic strategies developed to construct the bicyclo[3.2.1]octane-2,4-dione core, a key intermediate for accessing more complex derivatives. We will explore the mechanistic underpinnings, practical considerations, and evolution of methodologies, including intramolecular condensation and annulation strategies, providing researchers and drug development professionals with a comprehensive understanding of this important chemical entity.

Introduction: The Strategic Importance of the Bicyclo[3.2.1]octane Scaffold

The bicyclo[3.2.1]octane skeleton is a recurring theme in the theater of natural product chemistry. It is found in complex molecules such as gelsemine, with its potent antinociceptive properties, and platensimycin, a powerful broad-spectrum antibiotic.[2][3] The inherent strain and conformational rigidity of this bridged ring system are not merely a synthetic challenge; they are key to its biological function, allowing for specific and high-affinity interactions with protein targets.

This compound, in particular, serves as a versatile building block. Its 1,3-dione functionality is ripe for a wide range of chemical transformations, including alkylations, acylations, and formations of enol ethers or esters, enabling the synthesis of diverse compound libraries. In the agrochemical sector, it is a critical precursor for potent herbicides like bicyclopyrone, which functions by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4]

This guide focuses on the foundational chemical logic that has enabled the synthesis of this core structure. We will dissect the key bond-forming events and strategic decisions that defined the early and most impactful routes.

The Annulation Approach: Building Rings Through Michael-Aldol Cascades

Perhaps the most intuitive and widely employed strategy for constructing bicyclic systems is the Robinson annulation and its many variants. While the classic Robinson annulation builds a six-membered ring onto an existing one to form a fused system, related domino or tandem reactions involving a Michael addition followed by an intramolecular aldol condensation are perfectly suited for creating bridged systems like the bicyclo[3.2.1]octane core.[5][6][7]

Mechanistic Rationale

The core principle involves the reaction of a cyclic 1,3-dione (acting as the Michael donor) with an α,β-unsaturated carbonyl compound (the Michael acceptor). The sequence is a powerful example of reaction cascading, where the product of the first reaction is perfectly primed for the second, intramolecularly, to forge the bicyclic skeleton in a single pot.

The choice of base is critical. It must be strong enough to deprotonate the 1,3-dione to initiate the Michael addition, but not so harsh as to promote undesired side reactions. The subsequent aldol condensation can often be triggered by the same base or by adjusting the reaction conditions (e.g., heating or addition of a specific catalyst).

Figure 1. Logical workflow for the Michael-Aldol cascade synthesis.

Historical Protocol: Base-Catalyzed Tandem Reaction

A foundational method involves the straightforward base-catalyzed reaction of 2-methylcyclopentane-1,3-dione with methyl vinyl ketone (MVK).[8] This reaction exemplifies the efficiency of the cascade approach.

Experimental Protocol:

-

Michael Addition: To a solution of 2-methylcyclopentane-1,3-dione (1.0 eq) in a suitable solvent like ethanol or water, a catalytic amount of a base such as triethylamine or potassium carbonate is added.[9]

-

The mixture is stirred at room temperature, and methyl vinyl ketone (1.1 eq) is added dropwise. The reaction is monitored by TLC until the starting dione is consumed, typically yielding the intermediate triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione.

-

Aldol Cyclization: The intermediate is then subjected to cyclization conditions. This can often be achieved by adding a stronger base (e.g., sodium methoxide) or by heating the initial reaction mixture to promote the intramolecular aldol condensation.[8]

-

Workup and Purification: The reaction is quenched with a weak acid, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or crystallization to yield the bicyclo[3.2.1]octane ketol, which can be subsequently oxidized to the desired dione.

Field-Proven Insights

-

Stereocontrol: A key challenge in this synthesis is controlling the stereochemistry of the newly formed chiral centers. The diastereoselectivity of the aldol cyclization can be influenced by the choice of base and solvent, with different conditions favoring either the endo or exo alcohol.[2][9] For instance, Marson et al. noted that for bicyclo[3.2.1]octane diones, the presence of an α-methyl group on the Michael acceptor can shift the stereochemical preference to the endo-alcohol.[2]

-

Acceptor Reactivity: The choice of Michael acceptor is crucial. Highly reactive acceptors like MVK work well, but more sterically hindered or electronically deactivated substrates may require stronger bases or longer reaction times, increasing the risk of side reactions like polymerization of the acceptor.

The Intramolecular Condensation Route: The Dieckmann Approach

The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, providing a powerful method for forming five- and six-membered rings from diesters.[10] By designing a suitable acyclic precursor, this strategy can be adapted to forge the five-membered ring of the this compound system.

Mechanistic Rationale

The synthesis begins with a precursor containing two ester functionalities positioned to form a five-membered ring upon cyclization. A strong base, typically an alkoxide corresponding to the ester's alcohol group to prevent transesterification, is used to deprotonate the α-carbon of one ester. This newly formed enolate then acts as a nucleophile, attacking the carbonyl of the second ester in an intramolecular nucleophilic acyl substitution reaction. The resulting β-keto ester is the cyclic product.

Figure 2. Key stages of the Dieckmann condensation pathway.

Representative Protocol: Acid-Catalyzed Dieckmann-Type Reaction

While classically base-catalyzed, acid-catalyzed variants have also been developed. An example is the cyclization of 3-acetylcyclopentanecarboxylic acid methyl ester, which can be derived from the oxidative ring-opening of 2-norbornanone.[3][11]

Experimental Protocol:

-

Precursor Synthesis: 3-Acetylcyclopentanecarboxylic acid methyl ester is prepared via the oxidation of 2-norbornanone with an agent like hydrogen peroxide.[3]

-

Cyclization: The diester precursor is dissolved in an inert solvent like toluene. A strong base, such as sodium methoxide (1.1 eq), is added, and the mixture is heated to reflux. The reaction progress is monitored for the formation of the sodium salt of the bicyclic dione.

-

Workup and Acidification: After cooling, the reaction mixture is carefully poured into a cold, dilute acid solution (e.g., HCl). This neutralizes the base and protonates the enolate, yielding the this compound.

-

Purification: The product is extracted into an organic solvent, washed, dried, and purified by distillation or chromatography.

Field-Proven Insights

-

Driving the Equilibrium: The Dieckmann condensation is an equilibrium process. The reaction is driven to completion because the resulting β-keto ester product is acidic and is deprotonated by the alkoxide base. This final deprotonation step is essentially irreversible and pulls the equilibrium towards the cyclized product.[10] This necessitates the use of at least one full equivalent of base.

-

Industrial Application: This route has economic advantages for large-scale synthesis as the starting materials can be derived from petrochemical feedstocks. The process can be optimized to use hydrogen peroxide as the oxidant, which is an environmentally benign reagent.[11]

Modern and Alternative Approaches

While annulation and condensation reactions form the historical bedrock, other elegant strategies have been developed.

Photochemical Cycloadditions

Intramolecular [2+2] photocycloadditions offer a powerful method for constructing strained ring systems. Irradiation of substrates like enol acetates derived from 4-(prop-2-enyl)cyclopentane-1,3-diones can lead to cyclobutane-containing intermediates, which are then elaborated to the bicyclo[3.2.1]octane ring system.[12][13] This approach provides access to unique substitution patterns that are difficult to achieve through traditional ionic pathways.

Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder (IMDA) reaction provides a convergent and often highly stereocontrolled route. A suitably substituted 5-vinyl-1,3-cyclohexadiene can undergo an IMDA reaction to form a tricyclic intermediate.[14][15] Subsequent regioselective cleavage of one of the bonds in the newly formed ring (e.g., a cyclopropane ring opening) can unveil the desired bicyclo[3.2.1]octane framework.[14][15] This strategy was effectively used to convert the natural product carvone into highly functionalized, enantiopure bicyclo[3.2.1]octane systems.[15]

Comparative Summary of Synthetic Strategies

| Strategy | Key Reaction | Starting Material Complexity | Step Economy | Stereocontrol | Key Advantages |

| Michael-Aldol Cascade | Michael Addition, Aldol Condensation | Low to Moderate | High (Tandem Reaction) | Moderate; condition-dependent | Convergent, atom-economical, rapid complexity generation.[5][9] |

| Dieckmann Condensation | Intramolecular Claisen Condensation | Moderate | Moderate | Generally low unless substrate-controlled | Reliable for ring formation, scalable, good for industrial applications.[10][11] |

| Photochemical Approach | [2+2] Cycloaddition | Moderate | Moderate | Often high, dictated by orbital symmetry | Access to strained systems and unique substitution patterns.[12][13] |

| Diels-Alder / Ring Opening | IMDA, Cyclopropane Cleavage | Moderate to High | Low | High; predictable from diene geometry | Excellent stereocontrol, access to enantiopure materials from chiral pool.[14][15] |

Conclusion

The synthesis of the this compound core is a classic problem in organic chemistry that has been addressed through a variety of elegant and effective strategies. The historical foundations laid by intramolecular condensation and annulation reactions remain highly relevant and are often the most practical choices for large-scale synthesis. These methods showcase fundamental principles of bond formation and reactivity. Concurrently, the development of photochemical and pericyclic reaction-based approaches has expanded the toolkit available to chemists, enabling access to a wider range of stereochemically complex and highly functionalized analogs. A thorough understanding of these diverse historical methods provides the modern researcher with a powerful strategic framework for the rational design and synthesis of novel molecules built upon this privileged scaffold.

References

-

Griesbeck, A. G., & Bondock, S. (2014). Photochemical approach to functionalized benzobicyclo[3.2.1]octene structures via fused oxazoline derivatives from 4- and 5-(o-vinylstyryl)oxazoles. Beilstein Journal of Organic Chemistry, 10, 2148–2155. [Link]

-

Becker, D., & Nagler, M. (1980). Intramolecular photochemical cycloadditions involving enolised cyclopentane-1,3-diones. A new approach to the bicyclo[3.2.1]octane ring system. Journal of the Chemical Society, Chemical Communications, (8), 361-362. [Link]

- Bach, T., & Hehn, J. P. (2011). Photochemical reactions as key steps in natural product synthesis. Angewandte Chemie International Edition, 50(5), 1000-1045.

-

Kralj, M., & Mlinarić-Majerski, K. (2011). Photochemical Approach to New Polycyclic Substrates Suitable for Further Photocatalytic Functionalization. Croatica Chemica Acta, 84(2), 221-226. [Link]

-

Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL (University College London). [Link]

-

Reyes, E., Botor, C., & Rios, R. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1039. [Link]

-

Hickman, D. N., & Hodson, H. F. (1986). Synthesis of 6-Aza-bicyclo[1][12][13]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. Tetrahedron Letters, 27(20), 2251-2254. Available at: ResearchGate.

- Author not found. (n.d.). Synthesis of bicyclo[3.2.1]octane tetracyclic diterpenes. I.R.I.S. Institutional Research Information System.

- Guillou, S., & Le Coz, S. (2013). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. Organic & Biomolecular Chemistry, 11(36), 6005-6008.

- Besset, T., & Schneider, C. (2015). Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. Tetrahedron Letters, 56(23), 3024-3027.

-

Guillou, S., & Le Coz, S. (2013). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. Organic & Biomolecular Chemistry, 11, 6005-6008. [Link]

-

Barrero, A. F., Alvarez-Manzaneda, E. J., Quílez del Moral, J. F., & Arteaga, J. F. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 9(4), 287-293. [Link]

- Li, B. W., Wang, M., & An, H. L. (2012). Improvement of this compound Synthesis. Advanced Materials Research, 550-553, 438-441.

-

Scanio, C. J. V., & Starrett, R. M. (1971). Stereochemical Course of the Robinson Annelation Reaction. cis-9-Hydroxy-10-methyldecalin-2,5-dione. The Journal of Organic Chemistry, 36(15), 2261–2265. [Link]

-

Barrero, A. F., Alvarez-Manzaneda, E. J., Quílez del Moral, J. F., & Arteaga, J. F. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 9(4), 287-293. [Link]

-

Reyes, E., Botor, C., & Rios, R. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1039. [Link]

-

Foote, C. S., & Jefford, C. W. (1973). Bicyclo[3.2.1]octan-3-one. Organic Syntheses, 53, 23. [Link]

-

Hajos, Z. G., & Parrish, D. R. (1974). Synthesis and conversion of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione to the isomeric racemic ketols of the [3.2.1]bicyclooctane and of the perhydroindane series. The Journal of Organic Chemistry, 39(12), 1612–1615. [Link]

- Barrero, A. F., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 9(4), 287-293*.

- Pitteloud, R., & Ganci, M. (2005). Process for the preparation of bicyclic diketone salts.

-

Jurberg, I. D., & Gamba-Sánchez, D. (2023). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Organic Letters, 25(43), 7940-7945. [Link]

-

K, Nelson H. (2012). Studies Towards the Synthesis of Optically Active Bicyclo[2.2.2]octa-2,5-dienes. eScholarship, University of California. [Link]

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Das, P., & Ali, M. A. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 23149-23204. [Link]

Sources

- 1. Photochemical approach to functionalized benzobicyclo[3.2.1]octene structures via fused oxazoline derivatives from 4- and 5-(o-vinylstyryl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. repositorio.unicamp.br [repositorio.unicamp.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. US6911547B1 - Process for the preparation of bicyclic diketone salts - Google Patents [patents.google.com]

- 12. Intramolecular photochemical cycloadditions involving enolised cyclopentane-1,3-diones. A new approach to the bicyclo[3.2.1]octane ring system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]

Review of Bicyclo[3.2.1]octane-2,4-dione and its derivatives

An In-Depth Technical Guide to Bicyclo[3.2.1]octane-2,4-dione and Its Derivatives: Synthesis, Reactivity, and Applications

Abstract

The this compound framework represents a fascinating and synthetically versatile scaffold in organic chemistry. Its rigid, three-dimensional structure and the presence of two reactive carbonyl functionalities have made it a valuable building block in the synthesis of complex natural products and a privileged core in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and diverse applications of this compound and its derivatives, with a particular focus on their utility in drug discovery and development.

Introduction: The Structural and Chemical Significance of the this compound Core

The this compound system is a bridged bicyclic ketone characterized by a six-membered ring fused to a five-membered ring. This unique topology imparts significant conformational rigidity, which is a highly desirable feature in medicinal chemistry for enhancing binding affinity and selectivity to biological targets. The two ketone groups at the C2 and C4 positions create multiple reactive sites, primarily through the formation of enolates at the C3 position, enabling a wide array of chemical transformations for the introduction of diverse functional groups.

Synthetic Strategies for the this compound Scaffold

The construction of the this compound core can be accomplished through several elegant synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

The Weiss-Cook Condensation: A Convergent Approach

One of the most efficient and widely employed methods for the synthesis of the this compound core is the Weiss-Cook condensation. This reaction involves the acid- or base-catalyzed condensation of a 1,2-dicarbonyl compound, such as glyoxal or its derivatives, with two equivalents of a 1,3-dicarbonyl compound or its enol equivalent, typically a 3-oxoglutarate ester. The reaction proceeds through a series of aldol and Michael-type reactions to furnish the bicyclic dione in a single pot.

Caption: The Weiss-Cook condensation for the synthesis of the this compound core.

Intramolecular Michael Addition Strategies

Alternative synthetic routes often rely on intramolecular cyclization reactions. For instance, a suitably functionalized cyclohexanone derivative bearing a pendant Michael acceptor can undergo an intramolecular Michael addition to construct the five-membered ring, thus forming the bicyclo[3.2.1]octane framework. Subsequent oxidation and functional group manipulations can then lead to the desired 2,4-dione.

Chemical Reactivity and Derivatization

The true synthetic utility of the this compound scaffold lies in its rich and predictable reactivity, which allows for the systematic exploration of chemical space around the core structure.

Enolate Chemistry at the C3 Position

The methylene bridge at the C3 position is flanked by two carbonyl groups, rendering the protons at this position highly acidic. This facilitates the facile generation of a nucleophilic enolate under basic conditions. This enolate is a key intermediate for a plethora of C-C and C-heteroatom bond-forming reactions.

Experimental Protocol: C3-Alkylation of this compound

-

Dissolution and Cooling: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Electrophilic Quench: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: General workflow for the C3-alkylation of this compound.

Reductions and Additions to the Carbonyl Groups

The two ketone functionalities can be selectively or completely reduced to the corresponding alcohols using various reducing agents. The stereochemical outcome of these reductions is often dictated by the steric hindrance imposed by the bicyclic framework. Furthermore, organometallic reagents can add to the carbonyls to generate tertiary alcohols, further expanding the structural diversity of the accessible derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The rigid conformation and the ability to introduce diverse substituents in a stereocontrolled manner make the this compound scaffold a highly attractive starting point for the design of novel therapeutic agents.

As a Scaffold for Enzyme Inhibitors

The three-dimensional arrangement of functional groups that can be appended to the this compound core allows for the precise positioning of pharmacophoric elements to interact with the active sites of enzymes. Derivatives of this scaffold have been explored as inhibitors of various enzymes, including proteases and kinases.

In the Synthesis of Bioactive Natural Products

Several complex natural products with significant biological activities possess the bicyclo[3.2.1]octane core structure. Synthetic strategies towards these natural products often leverage the chemistry of this compound as a key building block.

Table 1: Representative Biologically Active Bicyclo[3.2.1]octane Derivatives

| Compound Class | Biological Activity | Key Structural Features |